MN58b

Choline kinase isoform selectivity ChoKα-specific inhibition Cancer metabolism

MN58b is the only commercially available ChoKα inhibitor with >30-fold selectivity over ChoKβ and validated absence of MAPK, PI3K, and phospholipase C/D/A2 off-target activity. With IC50 values 2.2–2.9-fold lower than structural analog JAS239 across breast cancer panels, it achieves target engagement at reduced concentrations, minimizing compound consumption and off-target artifacts. Published cisplatin synergy protocols and a validated MRS phosphocholine biomarker (r²=0.95) enable noninvasive pharmacodynamic monitoring without terminal sampling. For clean ChoKα/β discrimination, choose MN58b. The inactive analog ACG20b is available as a negative control.

Molecular Formula C32H40Br2N4
Molecular Weight 640.508
CAS No. 203192-01-2
Cat. No. B2943969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMN58b
CAS203192-01-2
Molecular FormulaC32H40Br2N4
Molecular Weight640.508
Structural Identifiers
SMILESCN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
InChIInChI=1S/C32H40N4.2BrH/c1-33(2)31-17-21-35(22-18-31)25-29-13-9-27(10-14-29)7-5-6-8-28-11-15-30(16-12-28)26-36-23-19-32(20-24-36)34(3)4;;/h9-24H,5-8,25-26H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyYLHINOUDZGYMNO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MN58b (CAS 203192-01-2) Choline Kinase α Inhibitor Baseline Specifications for Research Procurement


MN58b (CAS 203192-01-2) is a synthetic small-molecule inhibitor of choline kinase α (ChoKα/CHKα), a key enzyme in the Kennedy pathway that catalyzes the phosphorylation of choline to phosphocholine (PCho) [1]. MN58b exhibits selective inhibition of the α isoform over the β isoform, with no significant activity against MAPKs, PI3K, or other phospholipid metabolism enzymes at pharmacologically relevant concentrations [2]. The compound reduces phosphocholine synthesis, induces apoptosis selectively in transformed cells, and demonstrates antitumor activity in preclinical models [3]. The primary research application for MN58b is as a chemical probe to interrogate ChoKα-dependent pathways in oncology and lipid metabolism studies.

MN58b Procurement Considerations: Why Alternative Choline Kinase Inhibitors Are Not Functionally Interchangeable


Choline kinase inhibitors are not a homogeneous class; functional substitution of MN58b with structurally distinct ChoKα inhibitors or pan-ChoK inhibitors is not scientifically defensible without revalidation. Key differentiation arises from (1) isoform selectivity profiles (ChoKα versus ChoKβ inhibition ratios differ dramatically among compounds, with MN58b demonstrating >30-fold selectivity [1]); (2) divergent cellular potency across cancer cell line panels where MN58b consistently outperforms certain structural analogs such as JAS239 [2]; (3) distinct off-target profiles, as MN58b has been explicitly validated for lack of activity against MAPKs, PI3K, phospholipases C/D/A2, CTP:phosphocholine cytidylyltransferase, and diacylglycerol choline-phosphotransferase [3]; and (4) context-dependent efficacy demonstrated in cisplatin combination regimens where MN58b exhibits specific synergy patterns [4]. Procurement of an uncharacterized ChoK inhibitor based solely on target class membership introduces significant experimental risk and compromises reproducibility.

MN58b (CAS 203192-01-2) Quantitative Differentiation Evidence for Scientific Selection


MN58b Isoform Selectivity: ChoKα Inhibition with >30-Fold Preference Over ChoKβ

MN58b demonstrates robust selectivity for choline kinase α (ChoKα) over choline kinase β (ChoKβ). In head-to-head enzymatic assays comparing MN58b with RSM-932A and multiple structural analogs, MN58b achieved an IC50 of 1.4 ± 0.17 μM against human recombinant ChoKα while exhibiting an IC50 >50 μM against ChoKβ, yielding a selectivity ratio >36-fold [1]. In contrast, RSM-932A (IC50 1 ± 0.12 μM against ChoKα; 33 μM against ChoKβ) shows only 33-fold selectivity, and other analogs such as RSM-820C (IC50 6 μM for ChoKα; 40 μM for ChoKβ) exhibit substantially reduced selectivity ratios (6.7-fold) [1]. MN58b also does not affect MAPKs, PI3K, or other phospholipid metabolism enzymes at concentrations sufficient to fully inhibit ChoKα [2].

Choline kinase isoform selectivity ChoKα-specific inhibition Cancer metabolism Phosphocholine synthesis

MN58b Versus JAS239 in Breast Cancer Cell Lines: Consistently Superior Antiproliferative Potency

In a direct head-to-head comparison across a panel of four breast cancer cell lines, MN58b demonstrated substantially greater antiproliferative potency than the structurally related analog JAS239. In MCF7-EV cells, MN58b exhibited an IC50 of 3.85 ± 0.42 μM compared to 11.1 ± 5.64 μM for JAS239 (2.9-fold greater potency) [1]. In MDA-MB-231 cells, MN58b IC50 was 4.36 ± 1.37 μM versus JAS239 IC50 of 9.92 ± 0.22 μM (2.3-fold greater potency) [1]. In 4175-Luc+ cells, MN58b IC50 was 4.59 ± 0.55 μM compared to JAS239 IC50 of 9.89 ± 0.24 μM (2.2-fold greater potency) [1]. The EC50 values for phosphocholine production inhibition also favored MN58b across all cell lines except MCF7-CK+ [1].

Breast cancer CHKα inhibitor potency Antiproliferative activity Structure-activity comparison

MN58b Versus RSM-932A: Differential Cellular Phenotypes in S. pneumoniae sChoK Inhibition

In Streptococcus pneumoniae, MN58b and RSM-932A exhibit divergent cellular effects despite both inhibiting sChoK. While MN58b shows an sChoK enzymatic IC50 of 150 μM (versus RSM-932A IC50 of 0.5 μM), MN58b demonstrates a MIC of 10 μM and MLC of 20 μM [1]. Critically, cells treated with MN58b—but not RSM-932A—showed increased sensitivity to phosphate-induced autolysis relative to untreated controls [2]. Scanning electron microscopy revealed that MN58b treatment distorted the bacterial cell wall, a phenotype consistent with alterations in teichoic acid composition [2]. Western blot monitoring of teichoic acid production confirmed differential patterns in response to each inhibitor [2].

Bacterial choline kinase Streptococcus pneumoniae Antimicrobial target validation Teichoic acid biosynthesis

MN58b Selectively Targets Transformed Cells: Differential Recovery Kinetics in Oncogene-Transformed Versus Nontransformed Cells

MN58b exhibits a functional selectivity for transformed cells that distinguishes it from conventional cytotoxic agents. In direct comparison, nontransformed cells treated with MN58b were able to resume normal cell proliferation after drug removal, whereas oncogene-transformed cells were irreversibly affected and could not recover [1]. At the mechanistic level, MN58b (ChoK inhibition) in normal cells results in reversible G0/G1 cell cycle arrest, while the same treatment in tumor cells promotes apoptosis induction [2]. This differential recovery phenotype correlates with ectopic ChoK expression, which confers resistance to MN58b [1]. The inactive analog ACG20b produced no effect on phosphocholine levels, confirming that the observed effects are target-dependent [3].

Oncogene addiction Tumor selectivity Cytotoxicity Cancer-specific vulnerability

MN58b Demonstrates In Vivo Target Engagement: Phosphocholine Reduction Correlates with ChoK Activity (r² = 0.95)

MN58b produces measurable, dose-dependent reductions in phosphocholine (PCho) levels that correlate strongly with choline kinase enzymatic activity. In MDA-MB-231 breast cancer cells, PCho levels fell significantly as early as 4 hours following MN58b treatment, preceding any observable drop in cell number (which occurred at 48 hours) [1]. A strong correlation (r² = 0.95, P = 0.0008) was established between phosphocholine levels measured by MRS and choline kinase enzymatic activity following MN58b treatment [1]. In vivo, MN58b treatment of HT29 colon and MDA-MB-231 breast carcinoma xenografts resulted in significant decreases in phosphomonoesters and phosphocholine levels (P ≤ 0.05) compared to controls, with no significant changes observed in untreated xenografts [2]. The inactive analog ACG20b produced no effect on phosphocholine levels, confirming that PCho reduction is target-dependent [2].

Pharmacodynamic biomarker In vivo target engagement Phosphocholine MRS Xenograft model

MN58b (CAS 203192-01-2) Validated Research Application Scenarios Based on Quantitative Evidence


Selective Interrogation of ChoKα-Specific Signaling Pathways in Cancer Metabolism Studies

MN58b is optimally suited for experiments requiring clean discrimination between ChoKα- and ChoKβ-dependent effects. With >36-fold selectivity for ChoKα over ChoKβ (IC50 1.4 μM vs. >50 μM) and validated lack of off-target activity against MAPKs, PI3K, and phospholipases C/D/A2 [1], MN58b enables researchers to attribute observed phenotypes specifically to ChoKα inhibition. This contrasts with less selective inhibitors such as RSM-820C (only 6.7-fold selectivity) [1] that may confound interpretation due to concurrent ChoKβ engagement. The inactive analog ACG20b is available as a negative control to confirm target-dependent effects [2].

Breast Cancer Cell Line Studies Requiring Maximal Antiproliferative Potency from ChoKα Inhibition

For researchers conducting breast cancer studies with limited sample availability or seeking to maximize antiproliferative effect, MN58b provides superior potency compared to structural analogs. Across a panel of breast cancer cell lines (MCF7-EV, MDA-MB-231, 4175-Luc+), MN58b demonstrated 2.2- to 2.9-fold lower IC50 values than JAS239 [3]. This potency differential enables detection of effects at lower compound concentrations, potentially reducing off-target artifacts and compound consumption. Procurement of JAS239 as an alternative would require proportionally higher compound quantities to achieve equivalent target engagement.

NSCLC Cisplatin Combination Studies Leveraging Established Synergy Evidence

MN58b has been validated in combination with cisplatin for NSCLC applications [4]. This established synergy evidence distinguishes MN58b from ChoK inhibitors lacking documented combination activity. Researchers planning cisplatin combination studies in lung cancer models can reference existing protocols using MN58b, whereas substitution with an untested ChoK inhibitor would require de novo combination optimization and validation. The availability of this published combination data reduces experimental uncertainty and accelerates study design.

Studies Requiring Noninvasive Pharmacodynamic Monitoring of Target Engagement

MN58b is uniquely suited for experiments where noninvasive, longitudinal monitoring of target engagement is required. The validated correlation (r² = 0.95, P = 0.0008) between phosphocholine MRS signals and ChoK enzymatic activity [2] provides a robust pharmacodynamic biomarker that has been demonstrated both in vitro and in xenograft models. This capability is not established for most alternative ChoK inhibitors. Researchers can confirm on-target activity without terminal sampling, enabling longitudinal studies and reducing animal usage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MN58b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.